molecular formula C12H7BrN2OS2 B2384642 N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 313405-20-8

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2384642
CAS No.: 313405-20-8
M. Wt: 339.23
InChI Key: PBTDVLHIEJPHGQ-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 6th position and a thiophene ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophenol with an appropriate brominated aromatic aldehyde, followed by cyclization to form the benzothiazole ring. The thiophene-2-carboxamide moiety is then introduced through a coupling reaction. Common reaction conditions include the use of ethanol as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both a brominated benzothiazole ring and a thiophene-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H6BrN3O3S2C_{12}H_6BrN_3O_3S_2, with a molecular weight of approximately 384.22 g/mol. The compound features a benzothiazole moiety fused with a thiophene ring and a carboxamide functional group. The presence of bromine and nitro groups significantly influences its electronic properties and biological activity .

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antibacterial activity. This compound has been shown to inhibit bacterial growth through mechanisms such as:

  • Disruption of DNA replication : This is achieved by inhibiting essential enzymes like DNA gyrase.
  • Interference with the ubiquitin-proteasome system : This can lead to apoptosis in bacterial cells.

Anticancer Activity

The compound has also demonstrated potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly through interactions with the mitochondrial Bcl-2 protein, which is crucial for regulating cell death . The following table summarizes findings from various studies on the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT-116 (colon cancer)12.5Induction of apoptosis
Analog Compound IMCF-7 (breast cancer)8.0Bcl-2 inhibition
Analog Compound IIHeLa (cervical cancer)15.0Cell cycle arrest

These findings suggest that modifications to the compound's structure can enhance its binding properties and biological efficacy against various cancer cell lines.

Case Studies

  • MTT Assays : In a study utilizing MTT assays against HCT-116 cells, this compound exhibited moderate cytotoxicity with an IC50 value indicating effective growth inhibition compared to normal cell lines .
  • Structure Modification : A derivative conjugated with a 1,2,3-triazole ring showed improved anticancer activity while maintaining low toxicity against normal cells. This suggests that structural modifications can lead to enhanced therapeutic profiles .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Substitution Reactions : Introducing different substituents at the benzothiazole or thiophene positions to optimize biological activity.

This flexibility allows for the development of analogs with potentially enhanced properties.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDVLHIEJPHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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